molecular formula C12H9NO4 B8639037 3-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 89931-92-0

3-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B8639037
CAS No.: 89931-92-0
M. Wt: 231.20 g/mol
InChI Key: FQHBGBAADUNLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

89931-92-0

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C12H9NO4/c1-13-11(14)5-8(12(13)15)7-2-3-9-10(4-7)17-6-16-9/h2-5H,6H2,1H3

InChI Key

FQHBGBAADUNLJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 30.9 g amount of 3,4-methylenedioxyaniline hydrochloride was dissolved in 90 ml of water and 40 ml of concentrated hydrochloric acid. The solution was cooled to 5° C. in an ice-salt bath and a solution of 12.3 g of sodium nitrite in 35 ml of water was added dropwise to the reaction mixture over a 25 minute period. A solution of 20.0 g of N-methylmaleimide and 2.4 g of cupric chloride in 150 ml of acetone was added to the reaction mixture portionwise with stirring. The reaction mixture temperature was maintained at 3° C. and the pH was adjusted to 3.2 by the addition of about 30 g of sodium bicarbonate. After standing at room temperature for 16 hours the mixture was filtered to collect a black solid. The solid was dried. Then the solid was dissolved in 500 ml of isopropanol containing 19.5 g of 2,6-lutidine. The mixture was heated to boiling and filtered hot to collect 4.8 g of isoluble material. The filtrate was cooled and an additional 2.6 g of precipitate was collected. This filtrate was reduced in volume to 200 ml and cooled and filtered to collect 2.7 g more of precipitate. The final filtrate was diluted with water and filtered to collect 0.9 g of additional material. The precipitates were combined and subjected to preparative liquid chromatography using a silica gel column and ethyl acetate:hexane (1:1) as eluent. The second cut, 0.6 g was recrystallized from ethyl acetate to give 0.1 g of 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrrole-2,5-dione as a brown solid, mp 210°-215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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